1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that features a thiophene ring substituted with a chlorine atom and a trifluorobutane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Addition: The carbonyl groups in the trifluorobutane-1,3-dione moiety can undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid, nitric acid). Reactions are typically carried out at room temperature or slightly elevated temperatures.
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions to prevent side reactions.
Major Products:
Electrophilic Substitution: Products include halogenated thiophenes and nitrothiophenes.
Nucleophilic Addition: Products include alcohols, ethers, and amines, depending on the nucleophile used.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and nonlinear optical materials due to its unique electronic properties.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound shares the thiophene ring and chlorine substitution but differs in the presence of a methoxyphenyl group instead of the trifluorobutane-1,3-dione moiety.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: This compound features a thiazole ring instead of the trifluorobutane-1,3-dione moiety, providing different chemical and biological properties.
Uniqueness: 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to its combination of a thiophene ring with a trifluorobutane-1,3-dione moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2S/c9-7-2-1-5(15-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATRNJCOYRSWFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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